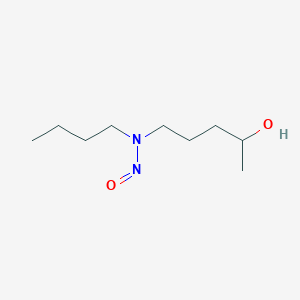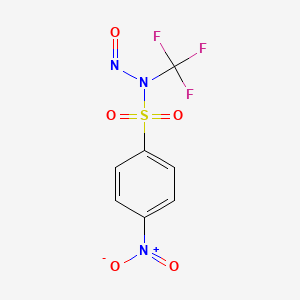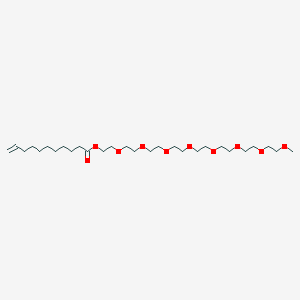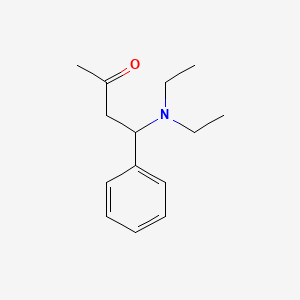
4-(Diethylamino)-4-phenylbutan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Diethylamino)-4-phenylbutan-2-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a diethylamino group and a phenyl group attached to a butanone backbone
準備方法
Synthetic Routes and Reaction Conditions
4-(Diethylamino)-4-phenylbutan-2-one can be synthesized through a Mannich reaction, which involves the condensation of a ketone with formaldehyde and a secondary amine. The reaction typically requires the following conditions:
Reagents: Diethylamine hydrochloride, paraformaldehyde, acetone, methanol, and hydrochloric acid.
Procedure: The mixture is heated under reflux for 12 hours, followed by cooling and extraction with ether.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
4-(Diethylamino)-4-phenylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-(Diethylamino)-4-phenylbutan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
作用機序
The mechanism of action of 4-(Diethylamino)-4-phenylbutan-2-one involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .
類似化合物との比較
4-(Diethylamino)-4-phenylbutan-2-one can be compared with other similar compounds such as:
4-Aminoquinolines: These compounds, including chloroquine and amodiaquine, have similar structural features and are used as antimalarial agents
Diethylamino hydroxybenzoyl hexyl benzoate: This compound is used as a UV filter in sunscreens and shares the diethylamino functional group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
83188-04-9 |
|---|---|
分子式 |
C14H21NO |
分子量 |
219.32 g/mol |
IUPAC名 |
4-(diethylamino)-4-phenylbutan-2-one |
InChI |
InChI=1S/C14H21NO/c1-4-15(5-2)14(11-12(3)16)13-9-7-6-8-10-13/h6-10,14H,4-5,11H2,1-3H3 |
InChIキー |
DPBBEPLMJDDNLK-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(CC(=O)C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


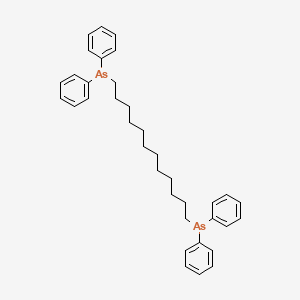
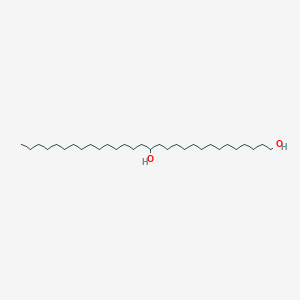

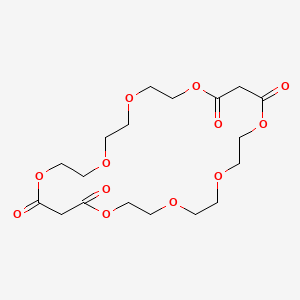
![5-([1,1'-Biphenyl]-4-yl)-2-(2-methoxyphenyl)-1,3-oxazole](/img/structure/B14423396.png)
![5,5'-[(4-Methoxyphenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole)](/img/structure/B14423397.png)
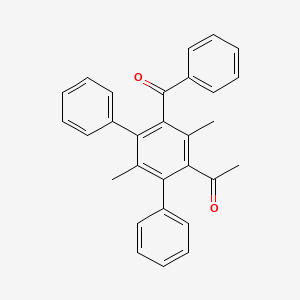
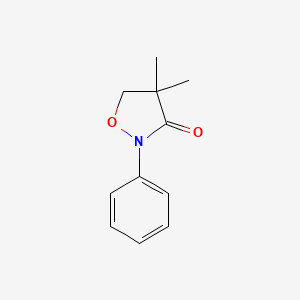
![Dimethyl {1-[(oxolan-2-yl)oxy]ethyl}phosphonate](/img/structure/B14423419.png)


